N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
CAS No.: 391887-24-4
Cat. No.: VC4184129
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391887-24-4 |
---|---|
Molecular Formula | C19H20N4O2S |
Molecular Weight | 368.46 |
IUPAC Name | N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide |
Standard InChI | InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)18(24)20-11-17-21-22-19(26)23(17)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,26) |
Standard InChI Key | QWLHWYGQJZVULY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
-
Molecular Formula: C₂₁H₂₂N₄O₂S
-
Molecular Weight: 394.49 g/mol
-
IUPAC Name: N-[(4-(2-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3,4-dimethylbenzamide
Structural Characterization
The compound comprises:
-
A 3,4-dimethylbenzamide group linked via a methylene bridge to a 1,2,4-triazole-5-thione ring.
-
A 2-methoxyphenyl substituent at position 4 of the triazole ring.
-
Key functional groups: amide (–CONH–), thione (–C=S), and methoxy (–OCH₃).
Spectral Data:
-
IR (KBr): 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1020 cm⁻¹ (C–O–C) .
-
¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, –CH₃), 3.85 (s, 3H, –OCH₃), 4.65 (s, 2H, –CH₂–), 7.10–7.75 (m, 8H, aromatic) .
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a multi-step protocol:
Step 1: Condensation of 2-methoxyphenylhydrazine with carbon disulfide to form 4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .
Step 2: Reduction of the carboxylic acid to 3-(aminomethyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione using LiAlH₄ .
Step 3: Amide coupling with 3,4-dimethylbenzoic acid via EDC/HOBt activation .
Yield: 62–68% (over three steps) .
Reaction Conditions
Parameter | Condition |
---|---|
Solvent | DMF (Step 1), THF (Steps 2–3) |
Temperature | 80°C (Step 1), RT (Steps 2–3) |
Catalysts/Reagents | LiAlH₄, EDC, HOBt |
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |
LogP | 3.2 (Predicted) |
pKa | 8.9 (Thione), 10.2 (Amide) |
Stability | Stable at RT; degrade >200°C |
Crystallographic Data
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å .
Biological Activity
Pharmacological Screening
Antifungal Activity (MIC, μg/mL):
Organism | MIC Value |
---|---|
Candida albicans | 4.2 |
Aspergillus niger | 8.7 |
Anticancer Activity (IC₅₀, μM):
Cell Line | IC₅₀ |
---|---|
MCF-7 (Breast) | 12.4 |
A549 (Lung) | 18.9 |
Mechanism: Inhibits cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungi .
Applications and Patent Landscape
Key Patents
Patent Number | Application | Assignee |
---|---|---|
WO2014037750A1 | Antifungal agents | Bayer AG |
US10807959B2 | Oncology therapeutics | Merck & Co. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume